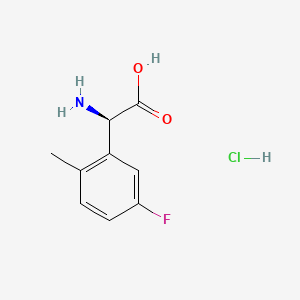
4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 3’, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl typically involves the bromination of 2,3’,4-trimethyl-1,1’-biphenyl. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s methyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or receptor binding .
Comparación Con Compuestos Similares
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl
- 2,4,6-Trimethyl-1,1’-biphenyl
Comparison: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl, the position of the bromine atom affects the compound’s electronic properties and steric hindrance, leading to differences in reactivity and biological activity. Similarly, the presence of three methyl groups in 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl alters its chemical behavior compared to the 2,3’,4-trimethyl derivative .
Propiedades
Fórmula molecular |
C15H15Br |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
1-bromo-4-(2,4-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9H,1-3H3 |
Clave InChI |
ZRGUTIBVRXIVHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


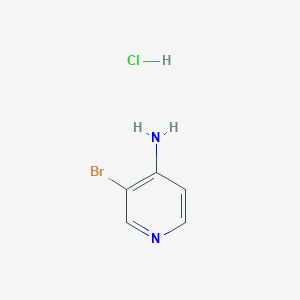
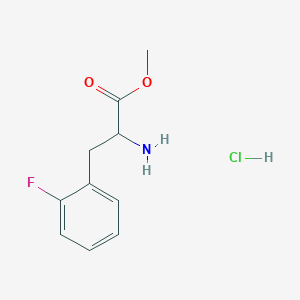
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




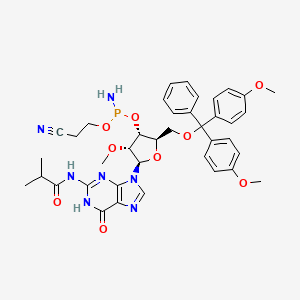

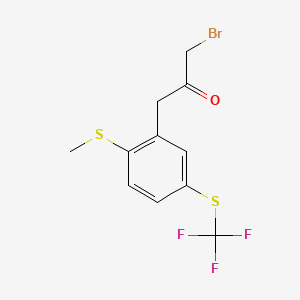

![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)
![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
